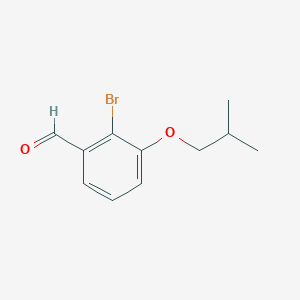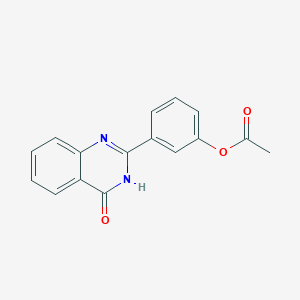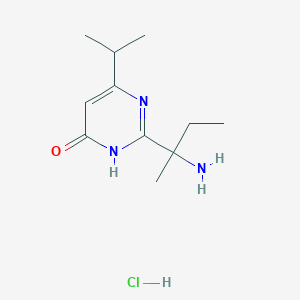
6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol
Overview
Description
The compound “6-(3-Fluorophenyl)-2-methylpyrimidin-4-ol” belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like nucleophilic substitution, amidation, or condensation . The exact method would depend on the specific reactants and conditions.Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like X-ray diffraction, NMR spectroscopy, and computational methods like density functional theory (DFT) .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be analyzed based on the functional groups present in the molecule. For instance, the fluorophenyl group might undergo electrophilic aromatic substitution, while the pyrimidine ring might participate in nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For instance, infrared spectroscopy can provide information about the functional groups present in the molecule, while mass spectrometry can provide information about the molecular weight .Scientific Research Applications
6-FPM has been studied for its potential therapeutic and laboratory applications. In terms of therapeutic applications, 6-FPM has been studied for its potential as an antidepressant, anxiolytic, and anti-inflammatory agent. In laboratory applications, 6-FPM has been studied for its potential in the synthesis of a variety of compounds and as a tool for investigating enzyme activity.
Mechanism of Action
The exact mechanism of action of 6-FPM is still being studied. However, it is thought to act as a serotonin-norepinephrine reuptake inhibitor, meaning that it inhibits the reuptake of serotonin and norepinephrine in the brain. This may lead to increased levels of these neurotransmitters in the brain, which could lead to the antidepressant, anxiolytic, and anti-inflammatory effects of 6-FPM.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-FPM are still being studied. However, it is thought to act as a serotonin-norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain. This could potentially lead to antidepressant, anxiolytic, and anti-inflammatory effects. In addition, 6-FPM has been studied for its potential to increase the levels of dopamine in the brain, which could lead to increased motivation and improved cognitive functioning.
Advantages and Limitations for Lab Experiments
The advantages of using 6-FPM in laboratory experiments include its low cost and easy availability. It is also a relatively stable compound, making it suitable for use in a variety of applications. However, there are some limitations to using 6-FPM in laboratory experiments. For example, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. In addition, its relatively low potency makes it difficult to detect its effects in laboratory experiments.
Future Directions
For research include further investigation of its potential therapeutic applications, such as its potential as an antidepressant, anxiolytic, and anti-inflammatory agent. In addition, further research is needed to investigate its potential as a tool for investigating enzyme activity, as well as its potential in the synthesis of a variety of compounds. Finally, further research is needed to investigate the biochemical and physiological effects of 6-FPM, as well as its potential advantages and limitations for use in laboratory experiments.
Safety and Hazards
properties
IUPAC Name |
4-(3-fluorophenyl)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O/c1-7-13-10(6-11(15)14-7)8-3-2-4-9(12)5-8/h2-6H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUOXBWWFBZFUBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-[(Z)-(7-Chloro-1H-indol-3-yl)methylidene]-3-methyl-2,4-imidazolidinedione](/img/structure/B1489654.png)
![6-amino-2-[(4-chlorophenyl)amino]pyrimidin-4(3H)-one](/img/structure/B1489655.png)
![2-[(2-azanyl-6-oxidanylidene-3H-purin-9-yl)methoxy]ethyl 2-azanyl-3-methyl-butanoate hydrochloride](/img/structure/B1489656.png)
![2-({2-[(E)-1-(4-Hydroxyphenyl)ethylidene]hydrazino}carbonyl)benzoic acid](/img/structure/B1489657.png)


![4-[5-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1489661.png)


![[3-(2-Hydroxyethoxy)-phenyl]-acetic acid methyl ester](/img/structure/B1489666.png)

